molecular formula C18H14O3 B6364624 5-Methoxy-2-(naphthalen-2-YL)benzoic acid CAS No. 1179874-12-4

5-Methoxy-2-(naphthalen-2-YL)benzoic acid

Cat. No.: B6364624
CAS No.: 1179874-12-4
M. Wt: 278.3 g/mol
InChI Key: YAWUQSZUNRUUSC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C18H14O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 5-position and a naphthyl group at the 2-position. This compound is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(naphthalen-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and 5-methoxybenzoic acid.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2-naphthol is acylated with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to perform the Friedel-Crafts acylation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The naphthyl group can be reduced under specific conditions to form a dihydronaphthalene derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Carboxy-2-(naphthalen-2-yl)benzoic acid.

    Reduction: 5-Methoxy-2-(dihydronaphthalen-2-yl)benzoic acid.

    Substitution: 5-Bromo-2-(naphthalen-2-yl)benzoic acid.

Scientific Research Applications

5-Methoxy-2-(naphthalen-2-yl)benzoic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and its role in drug development.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(naphthalen-2-yl)benzoic acid: Similar structure but with different substitution pattern.

    5-Methoxy-3-(naphthalen-2-yl)benzoic acid: Another isomer with the methoxy group at a different position.

Uniqueness

5-Methoxy-2-(naphthalen-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific research applications where other isomers may not be as effective.

Properties

IUPAC Name

5-methoxy-2-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-15-8-9-16(17(11-15)18(19)20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUQSZUNRUUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681186
Record name 5-Methoxy-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179874-12-4
Record name 5-Methoxy-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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